(Chlorodifluoromethyl)benzene
CAS No.: 349-50-8
Cat. No.: VC3710346
Molecular Formula: C7H5ClF2
Molecular Weight: 162.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349-50-8 |
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Molecular Formula | C7H5ClF2 |
Molecular Weight | 162.56 g/mol |
IUPAC Name | [chloro(difluoro)methyl]benzene |
Standard InChI | InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | RPSUKAMDJCKXAF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(F)(F)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(F)(F)Cl |
Introduction
(Chlorodifluoromethyl)benzene is identified by its CAS Registry Number (CAS RN®) 349-50-8 . This important identifier allows researchers to unambiguously reference this specific chemical compound in scientific literature and chemical databases. The compound has a precisely determined molecular weight of 162.57 g/mol and is characterized by the molecular formula C7H5ClF2 . This formula represents the presence of seven carbon atoms (primarily from the benzene ring and the substituted methyl group), five hydrogen atoms, one chlorine atom, and two fluorine atoms arranged in a specific structural configuration.
From a physical perspective, (Chlorodifluoromethyl)benzene is typically stored at room temperature according to laboratory recommendations . This storage condition indicates relative stability under ambient conditions, an important consideration for laboratories and industrial facilities handling this compound. The physical state of this compound at standard temperature and pressure is influenced by the presence of the halogenated substituent on the aromatic ring.
The chemical structure of (Chlorodifluoromethyl)benzene features a benzene ring with a chlorodifluoromethyl (-CClF2) substituent. The presence of highly electronegative fluorine and chlorine atoms significantly influences the compound's chemical behavior, particularly its electron distribution, bond polarization, lipophilicity, and reactivity patterns. These electronic effects create unique reaction sites within the molecule that can be exploited in various synthetic transformations.
Table 1: Physical and Chemical Properties of (Chlorodifluoromethyl)benzene
Property | Value | Source |
---|---|---|
CAS Registry Number | 349-50-8 | |
Molecular Formula | C7H5ClF2 | |
Molecular Weight | 162.57 g/mol | |
Storage Condition | Room temperature |
The chemical reactivity of (Chlorodifluoromethyl)benzene is largely influenced by the presence of the chlorodifluoromethyl group. This substituent affects the electron distribution across the molecule, creating a unique reactivity profile that differs from both unsubstituted benzene and other halogenated aromatics. The fluorine atoms, known for their high electronegativity, create a significant electron-withdrawing effect that modifies both the reactivity of the benzene ring and the properties of the carbon-chlorine bond. These electronic effects can facilitate certain transformations while inhibiting others, making the reactivity profile of this compound particularly interesting for synthetic chemists.
Synthesis and Production Methods
The synthesis of (Chlorodifluoromethyl)benzene can be accomplished through several methodological approaches, each with its advantages and limitations. Understanding these synthetic routes is essential for researchers and industrial chemists seeking to prepare this compound efficiently and economically. The choice of method often depends on available starting materials, required scale, and specific reaction conditions.
A common approach to synthesizing (Chlorodifluoromethyl)benzene and related compounds involves fluorination reactions of suitable precursors. In structurally related compounds, such as 1,4-bis(chlorodifluoromethyl)benzene, the synthesis typically involves the fluorination of 1,4-bis(trichloromethyl)benzene in the presence of potassium fluoride as a catalyst . This reaction is conducted under specific pressure (1-10 Pa, preferably 1-5 Pa) and temperature (20-100°C, optimally 30-50°C) conditions to achieve optimal conversion and selectivity . The selective replacement of chlorine atoms with fluorine atoms is a key transformation in the production of these fluorinated aromatics.
The fluorination process represents a significant challenge in organofluorine chemistry due to the high reactivity of fluorinating agents and the need for selective transformations. Despite these challenges, researchers have developed several effective methods for introducing fluorine atoms into organic structures, including the use of nucleophilic fluorine sources like potassium fluoride under carefully controlled conditions. These methodologies have enabled the reliable synthesis of compounds like (Chlorodifluoromethyl)benzene on both laboratory and industrial scales.
Laboratory Synthesis Examples
Laboratory-scale synthesis approaches for (Chlorodifluoromethyl)benzene and related compounds are well-documented in the scientific and patent literature. These methods provide valuable insights for researchers seeking to prepare these compounds for further study or application. The detailed procedures often include specific reaction conditions, catalyst systems, and purification methods that have been optimized through extensive experimentation.
For instance, in the preparation of the related compound 1,4-bis(chlorodifluoromethyl)benzene, a reaction involving potassium fluoride and 1,4-bis(trichloromethyl)benzene is described in patent literature. This reaction is typically carried out in a solvent such as 1,2-ethylene dichloride, under nitrogen protection, at temperatures around 40-50°C . The careful control of reaction conditions is essential for achieving good yields and high purity of the desired product.
The reaction involves several distinct steps, each requiring careful attention to detail:
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Preparation of the reaction vessel with potassium fluoride (serving as both a fluorine source and catalyst).
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Slow addition of the substrate (1,4-bis(trichloromethyl)benzene) dissolved in a suitable solvent to control the exothermic nature of the fluorination reaction.
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Continuous stirring for several hours at controlled temperature to ensure complete conversion while minimizing side reactions.
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Addition of water to decompose the reaction mixture, neutralizing any remaining reactive species.
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Filtration, washing, and drying of the product to remove inorganic salts and other impurities.
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Distillation to obtain the purified product with the desired level of purity.
This systematic approach to synthesis demonstrates the careful control required to successfully introduce fluorine atoms into organic structures, a transformation that remains challenging despite significant advances in synthetic methodology.
Industrial Production
Industrial production methods for (Chlorodifluoromethyl)benzene and related fluorinated aromatics often employ large-scale fluorination processes that have been optimized for efficiency, safety, and cost-effectiveness. These industrial methods must balance multiple factors, including raw material costs, energy requirements, waste generation, and product purity, to be economically viable. The scale-up of laboratory procedures to industrial production often requires significant modification to address these considerations.
These comparative data illustrate the significant influence of reaction conditions on the outcome of fluorination reactions. The subtle variations in temperature, reaction time, and reaction setup can lead to notable differences in yield and product distribution. This sensitivity to reaction conditions underscores the importance of careful optimization in the development of efficient synthetic routes to fluorinated aromatics.
Applications and Uses
(Chlorodifluoromethyl)benzene has diverse applications primarily stemming from its unique chemical structure and reactivity profile. The presence of fluorine and chlorine atoms in a specific arrangement creates distinctive properties that can be exploited in various contexts. Understanding these applications helps to contextualize the importance of this compound in modern chemistry and technology.
The primary use of (Chlorodifluoromethyl)benzene is as a reagent in organic synthesis, where it serves as a building block for the creation of more complex molecules. The reactivity of the chlorodifluoromethyl group allows for various transformations that can introduce fluorinated substituents into target molecules, a modification that is often desirable in the development of bioactive compounds and specialty materials. This synthetic utility makes (Chlorodifluoromethyl)benzene a valuable tool in the arsenal of organic chemists working across multiple disciplines.
Beyond its role as a synthetic intermediate, (Chlorodifluoromethyl)benzene may find applications in specialized contexts where its unique physical and chemical properties provide specific advantages. These applications continue to evolve as researchers explore new uses for fluorinated aromatics in emerging technologies and industrial processes. The ongoing interest in fluorinated compounds ensures that new applications for compounds like (Chlorodifluoromethyl)benzene will continue to be discovered and developed.
Agrochemical Applications
Similar to pharmaceutical applications, fluorinated compounds have significant roles in agrochemicals, where they often contribute to enhanced biological activity, improved environmental stability, and optimized physical properties. The strategic incorporation of fluorine atoms into agrochemical active ingredients has become increasingly common, with many modern pesticides, herbicides, and fungicides containing fluorinated substructures.
(Chlorodifluoromethyl)benzene may serve as a precursor in the synthesis of various agrochemical active ingredients, providing a convenient route to introduce fluorinated moieties into target structures. Patent literature indicates that 1,4-bis(chlorodifluoromethyl)benzene, a related compound, is specifically used in the agrochemistry field . This application highlights the importance of fluorinated building blocks in the development of effective and environmentally responsible crop protection agents.
The specific advantages conferred by fluorinated substituents in agrochemicals may include enhanced rainfast properties (resistance to being washed away by rain), improved penetration through plant cuticles, and increased resistance to metabolic degradation. These properties can lead to more effective products that require lower application rates, potentially reducing environmental impact while maintaining efficacy. As the agrochemical industry continues to pursue more targeted and environmentally benign products, the role of fluorinated building blocks like (Chlorodifluoromethyl)benzene is likely to expand.
Chemical Intermediate
(Chlorodifluoromethyl)benzene serves as an important chemical intermediate in various organic reactions, providing access to a diverse range of fluorinated compounds that would be difficult to synthesize by other means. The reactivity of both the chlorodifluoromethyl group and the aromatic ring enables numerous transformations that can lead to structurally diverse products with unique properties.
The chlorodifluoromethyl group can participate in various reactions, including nucleophilic substitution, reduction, coupling reactions, and functional group interconversions. These transformations allow synthetic chemists to use (Chlorodifluoromethyl)benzene as a platform for the creation of libraries of fluorinated compounds with potential applications across multiple fields. The versatility of this building block makes it a valuable tool in both targeted synthesis and diversity-oriented approaches to compound discovery.
Furthermore, the aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the electronic effects of the chlorodifluoromethyl group will influence the reactivity and regioselectivity of these processes. This dual reactivity profile enables the creation of highly functionalized fluorinated aromatics with precise structural control, a capability that is highly valued in modern synthetic chemistry. The continued exploration of new reactions involving (Chlorodifluoromethyl)benzene will likely reveal additional synthetic applications for this versatile intermediate.
Interaction with Biological Systems
Fluorinated compounds often exhibit enhanced lipophilicity, which significantly affects their permeability across biological membranes and distribution within biological systems. This property is particularly relevant for compounds intended for pharmaceutical or agrochemical applications, where membrane penetration and tissue distribution are critical parameters that influence efficacy and safety.
Additionally, the presence of fluorine can influence hydrogen bonding capabilities, which is crucial for interactions with biological targets such as proteins and enzymes. While fluorine atoms themselves are poor hydrogen bond acceptors, they can significantly affect the hydrogen bond donor capabilities of neighboring groups through electronic effects. These altered hydrogen bonding patterns can lead to unique binding interactions with biological targets, potentially enhancing selectivity and potency in bioactive compounds.
The specific interactions of (Chlorodifluoromethyl)benzene with biological systems would depend on its exact structure and the biological context. These interactions might include binding to specific protein targets, partitioning into lipid membranes, or serving as a substrate for various enzymes. Understanding these interactions is essential for predicting the behavior of this compound in biological environments and for designing derivatives with optimized biological properties.
Toxicological Profile
Like many organic compounds used in chemical synthesis, (Chlorodifluoromethyl)benzene should be handled with appropriate precautions to minimize exposure and prevent adverse health effects. These precautions typically include the use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures. Following established safety guidelines and regulations is essential when working with this and similar compounds in both research and industrial settings.
The development of a comprehensive toxicological profile for (Chlorodifluoromethyl)benzene would require systematic studies examining various endpoints, including acute toxicity, irritation potential, sensitization, genotoxicity, and potential long-term effects. Such studies would provide valuable information for risk assessment and the establishment of appropriate exposure limits and handling procedures. In the absence of compound-specific data, a conservative approach to safety is recommended, treating the compound as potentially hazardous until proven otherwise.
Environmental Considerations
The environmental impact of fluorinated compounds is an increasingly important consideration in chemical research and industrial applications. Many fluorinated organic compounds can be persistent in the environment due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This persistence raises concerns about potential long-term environmental effects and bioaccumulation in various ecosystems.
The specific environmental fate and effects of (Chlorodifluoromethyl)benzene would depend on factors such as its physical properties (solubility, volatility, partition coefficients), reactivity under environmental conditions, and susceptibility to biodegradation. Understanding these parameters is essential for predicting the environmental behavior of this compound and implementing appropriate measures to minimize environmental impact.
Proper disposal and handling procedures are essential to minimize environmental contamination by fluorinated compounds. These procedures may include specialized waste treatment processes designed to destroy or transform fluorinated compounds into less problematic substances. Additionally, efforts to develop more environmentally benign alternatives to persistent fluorinated compounds represent an important area of ongoing research, addressing the balance between the unique properties of fluorinated compounds and their potential environmental impact.
Current Research and Future Perspectives
Research on (Chlorodifluoromethyl)benzene and related fluorinated aromatic compounds continues to evolve, with focus on improving synthesis methods, exploring new applications, and understanding their interactions with biological and environmental systems. This ongoing research reflects the continued importance of fluorinated compounds in various fields and the need to address both opportunities and challenges associated with their use.
Current research directions include the development of more efficient and selective methods for introducing fluorine atoms into organic structures, exploration of novel transformations of fluorinated building blocks, and investigation of structure-property relationships in fluorinated compounds. These efforts are supported by advances in analytical techniques, computational methods, and understanding of reaction mechanisms, enabling more sophisticated approaches to the design and synthesis of fluorinated compounds.
Future research on (Chlorodifluoromethyl)benzene may focus on expanding its synthetic applications, exploring its potential as a building block for materials with unique properties, and developing more environmentally sustainable approaches to its production and use. The continued interest in fluorinated compounds across multiple disciplines suggests that compounds like (Chlorodifluoromethyl)benzene will remain important research subjects for the foreseeable future.
Advances in Synthesis Methods
Recent advances in synthesis methods aim to improve the efficiency, selectivity, and sustainability of producing fluorinated compounds like (Chlorodifluoromethyl)benzene. These advances include the development of new catalytic systems, exploration of alternative fluorinating agents, and optimization of reaction conditions to minimize waste and energy consumption. The goal of these efforts is to make the synthesis of fluorinated compounds more economically viable and environmentally responsible.
The application of modern synthetic techniques, such as flow chemistry, electrochemistry, and photochemistry, to the synthesis of fluorinated compounds represents a promising direction for future research. These approaches can offer advantages such as improved control over reaction conditions, reduced waste generation, and enhanced safety compared to traditional batch processes. As these techniques continue to mature, they may provide new and more efficient routes to compounds like (Chlorodifluoromethyl)benzene.
Expanding Applications
The unique properties of fluorinated compounds suggest potential for new applications beyond current uses. Research into areas such as materials science, medicinal chemistry, and agricultural chemistry continues to explore the versatility of these compounds and identify new contexts where their distinctive properties provide significant advantages. This expansion of applications drives continued interest in the synthesis and characterization of fluorinated building blocks.
In materials science, fluorinated aromatics can contribute to the development of materials with unique surface properties, thermal stability, and chemical resistance. These properties make fluorinated materials valuable in applications ranging from non-stick coatings to high-performance polymers for extreme environments. The specific contribution of compounds like (Chlorodifluoromethyl)benzene to these applications depends on their structural features and how they influence the properties of the resulting materials.
In medicinal chemistry and agricultural chemistry, the ongoing exploration of structure-activity relationships continues to reveal new roles for fluorinated substituents in modulating biological activity. As our understanding of these relationships becomes more sophisticated, the strategic incorporation of fluorine atoms into bioactive molecules becomes an increasingly powerful tool for optimizing properties such as potency, selectivity, and metabolic stability. Compounds like (Chlorodifluoromethyl)benzene, which provide convenient access to fluorinated structural motifs, play an important role in this exploration.
Challenges and Opportunities
Challenges in the field of fluorinated aromatics include developing more efficient and environmentally friendly synthesis methods, understanding the long-term environmental impact of fluorinated compounds, and exploring the full potential of their applications. These challenges also present opportunities for innovation and advancement in chemical research, driving the development of new methodologies and applications.
The synthesis of fluorinated compounds like (Chlorodifluoromethyl)benzene often requires specialized reagents and conditions, which can present challenges in terms of cost, safety, and scalability. Developing new synthetic approaches that address these challenges could significantly expand access to fluorinated building blocks and enable new applications. This area remains an active focus of research, with ongoing efforts to discover more practical and sustainable routes to fluorinated compounds.
Environmental considerations represent both a challenge and an opportunity in the field of fluorinated compounds. While concerns about persistence and bioaccumulation have led to increased scrutiny of certain fluorinated materials, these concerns also drive research into more environmentally acceptable alternatives. This research may lead to new classes of fluorinated compounds with improved environmental profiles while maintaining the beneficial properties associated with fluorine substitution.
The continued exploration of applications for fluorinated compounds presents numerous opportunities for innovation across multiple fields. From new pharmaceutical agents to advanced materials with unique properties, fluorinated compounds like (Chlorodifluoromethyl)benzene have the potential to contribute to significant technological advances. Realizing this potential requires collaborative efforts across disciplines, combining expertise in synthetic chemistry, materials science, biology, and other fields to address complex challenges and develop novel solutions.
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